![molecular formula C12H18O3S B14375798 {[5-(Methanesulfonyl)pentyl]oxy}benzene CAS No. 90317-52-5](/img/structure/B14375798.png)
{[5-(Methanesulfonyl)pentyl]oxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(Methanesulfonyl)pentyl]oxy}benzene is an organic compound characterized by the presence of a benzene ring substituted with a pentyl chain that is further functionalized with a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methanesulfonyl)pentyl]oxy}benzene typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable benzene derivative.
Functionalization: The benzene ring is functionalized with a pentyl chain through a Friedel-Crafts alkylation reaction.
Sulfonylation: The pentyl chain is then functionalized with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
{[5-(Methanesulfonyl)pentyl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the pentyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{[5-(Methanesulfonyl)pentyl]oxy}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {[5-(Methanesulfonyl)pentyl]oxy}benzene exerts its effects involves interactions with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzene ring provides a stable framework for these interactions, allowing the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
{[5-(Methanesulfonyl)pentyl]oxy}toluene: Similar structure but with a methyl group on the benzene ring.
{[5-(Methanesulfonyl)pentyl]oxy}phenol: Contains a hydroxyl group on the benzene ring.
{[5-(Methanesulfonyl)pentyl]oxy}aniline: Features an amino group on the benzene ring.
Uniqueness
{[5-(Methanesulfonyl)pentyl]oxy}benzene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of the methanesulfonyl group enhances its reactivity and potential for use in various fields.
Properties
CAS No. |
90317-52-5 |
|---|---|
Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
5-methylsulfonylpentoxybenzene |
InChI |
InChI=1S/C12H18O3S/c1-16(13,14)11-7-3-6-10-15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI Key |
SDWLGFIEDXTJCG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate](/img/structure/B14375724.png)
![N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14375727.png)
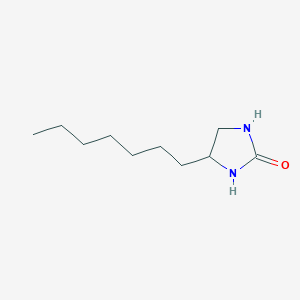
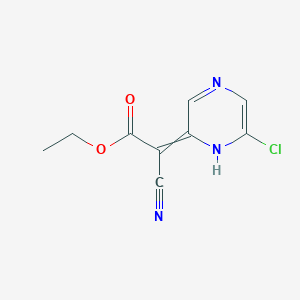
![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)
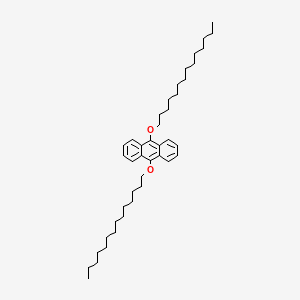
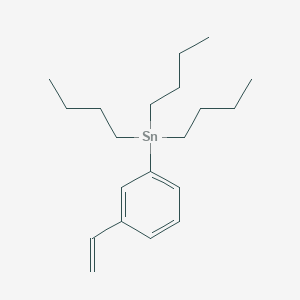

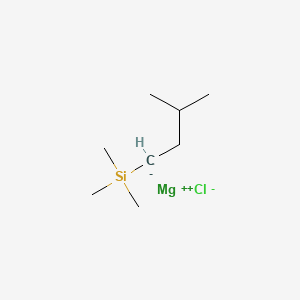
![16-Oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14375769.png)
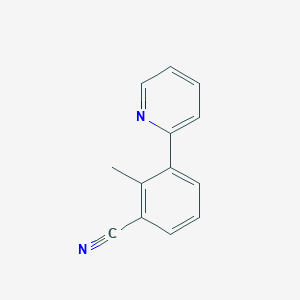
![6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14375786.png)
![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
